molecular formula C6H10N2S B062379 2-(2-Methyl-1,3-thiazol-4-yl)ethanamine CAS No. 165115-15-1

2-(2-Methyl-1,3-thiazol-4-yl)ethanamine

Cat. No.: B062379
CAS No.: 165115-15-1
M. Wt: 142.22 g/mol
InChI Key: GLEZGSKBHYTSAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methyl-1,3-thiazol-4-yl)ethanamine is a chemical compound with the molecular formula C6H10N2S. It is a thiazole derivative, which means it contains a five-membered ring with both sulfur and nitrogen atoms.

Mechanism of Action

Mode of Action

Thiazole derivatives have been shown to exhibit diverse biological activities, including analgesic and anti-inflammatory effects . This suggests that 2-(2-Methyl-1,3-thiazol-4-yl)ethanamine may interact with its targets to modulate these biological processes.

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple pathways

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

As a thiazole derivative, it may exhibit a range of biological activities, including analgesic and anti-inflammatory effects . .

Action Environment

The action of this compound may be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, efficacy, and the nature of its interaction with its targets. Specific information on how these factors influence the action of this compound is currently unavailable .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)ethanamine typically involves the reaction of 2-methyl-1,3-thiazole with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require heating to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-1,3-thiazol-4-yl)ethanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives .

Scientific Research Applications

2-(2-Methyl-1,3-thiazol-4-yl)ethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: This compound has potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of various chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methyl-1,3-thiazol-4-yl)ethanamine
  • 2-(((2-((Dimethylamino)methyl)thiazol-4-yl)methyl)thio)ethanamine
  • 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine

Uniqueness

2-(2-Methyl-1,3-thiazol-4-yl)ethanamine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological targets in distinct ways. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-(2-methyl-1,3-thiazol-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S/c1-5-8-6(2-3-7)4-9-5/h4H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLEZGSKBHYTSAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428707
Record name 2-(2-methyl-1,3-thiazol-4-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165115-15-1
Record name 2-(2-methyl-1,3-thiazol-4-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-methyl-1,3-thiazol-4-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.